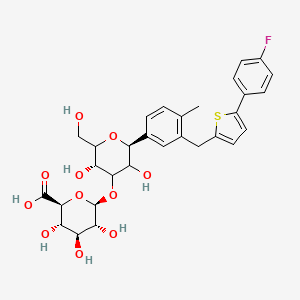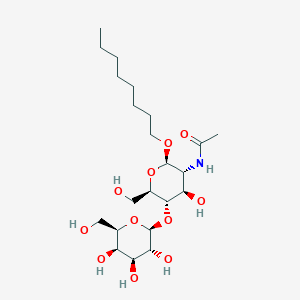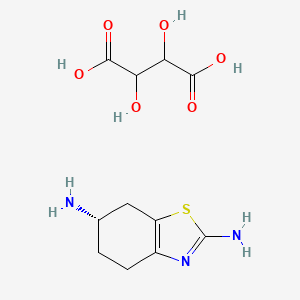
(S)-N-Despropyl Pramipexole Dihydroxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Despropyl Pramipexole Dihydroxysuccinate is a derivative of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS) . This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Despropyl Pramipexole Dihydroxysuccinate involves a chemoenzymatic method. This method includes the use of Candida antarctica lipase type A to catalyze two consecutive irreversible transesterifications, starting from the corresponding racemic mixture . The reaction conditions are carefully optimized to achieve high enantiomeric excess and good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemoenzymatic method. The process is designed to ensure high purity and consistency, which are critical for pharmaceutical applications.
化学反应分析
Types of Reactions
(S)-N-Despropyl Pramipexole Dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds.
科学研究应用
(S)-N-Despropyl Pramipexole Dihydroxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as a chiral synthon in the synthesis of various complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (S)-N-Despropyl Pramipexole Dihydroxysuccinate involves its role as a dopamine agonist. It binds to dopamine receptors, particularly the D2 subfamily, and stimulates dopamine activity in the brain . This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission .
相似化合物的比较
Similar Compounds
Pramipexole: The parent compound, used primarily for treating Parkinson’s disease and RLS.
Dexpramipexole: An enantiomer of pramipexole, investigated for its potential in treating eosinophil-associated disorders.
Uniqueness
(S)-N-Despropyl Pramipexole Dihydroxysuccinate is unique due to its specific chemical structure and its potential therapeutic applications. Unlike pramipexole, it has a modified side chain, which may confer different pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C11H17N3O6S |
|---|---|
分子量 |
319.34 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C7H11N3S.C4H6O6/c8-4-1-2-5-6(3-4)11-7(9)10-5;5-1(3(7)8)2(6)4(9)10/h4H,1-3,8H2,(H2,9,10);1-2,5-6H,(H,7,8)(H,9,10)/t4-;/m0./s1 |
InChI 键 |
YVORVPLRVUCARZ-WCCKRBBISA-N |
手性 SMILES |
C1CC2=C(C[C@H]1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1CC2=C(CC1N)SC(=N2)N.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
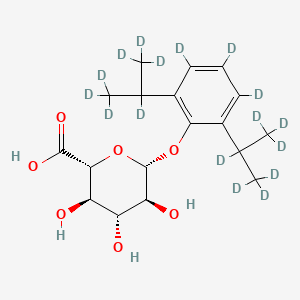
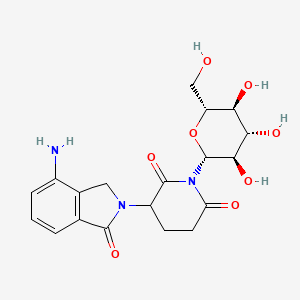
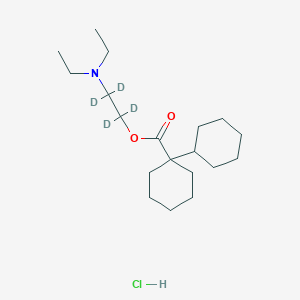
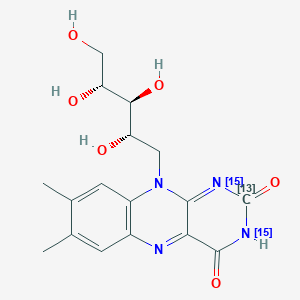

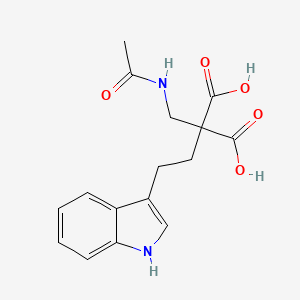
![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)

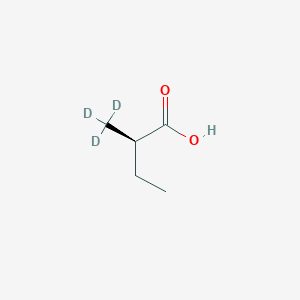
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
